3-Bromostyrene

Overview

Description

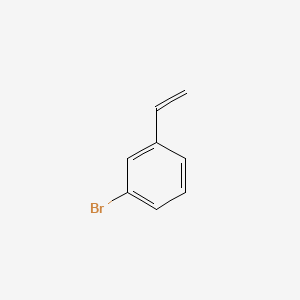

3-Bromostyrene, also known as 1-bromo-3-vinylbenzene, is an organic compound with the molecular formula C8H7Br. It is a clear, colorless to yellow liquid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the benzene ring and a vinyl group (ethenyl group) at the meta position relative to the bromine atom .

Mechanism of Action

Target of Action

3-Bromostyrene, also known as 1-Bromo-3-ethenylbenzene, is a chemical compound with the molecular formula C8H7Br It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The mode of action of this compound involves its interaction with other chemical entities in a reaction. For instance, in a photo-induced trifunctionalization of bromostyrenes, this compound was used under the action of the n-butyl lithium reagent to form a tetracoordinate boron species . This reaction involves a single electron transfer (SET) pathway, producing an alkyl radical and boron-bound species .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as a precursor in various chemical reactions. In the aforementioned photo-induced trifunctionalization, the tetracoordinate boron species decomposed into both alkyl radicals and boron species under visible light irradiation . This process leads to the formation of new compounds, affecting the overall chemical pathway .

Result of Action

The result of this compound’s action is the formation of new compounds through various chemical reactions. For example, in the photo-induced trifunctionalization, the reaction led to the formation of new compounds with tertiary or quaternary carbon centers . These compounds can serve as valuable synthetic building blocks in chemical synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photo-induced trifunctionalization requires visible light irradiation . Additionally, the stability and efficacy of this compound can be affected by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromostyrene can be synthesized through several methods. One common method involves the reaction of 3-bromobenzaldehyde with methyltriphenylphosphonium iodide in the presence of potassium carbonate and 1,4-dioxane under an inert atmosphere at 100°C for 12 hours. The reaction yields this compound with high purity .

Industrial Production Methods: Industrial production of this compound often involves the bromination of styrene derivatives. For example, cinnamic acid can be reacted with N-bromosuccinimide (NBS) in the presence of lithium acetate as a catalyst to produce this compound with high yield and stereoselectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromostyrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the Suzuki-Miyaura cross-coupling reaction.

Addition Reactions: The vinyl group can participate in addition reactions, such as hydroboration-oxidation to form alcohols.

Polymerization: this compound can undergo polymerization to form poly(this compound).

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and boronic acids under basic conditions.

Hydroboration-Oxidation: This reaction involves the use of borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH).

Major Products:

Substitution Products: Various substituted styrenes depending on the nucleophile used.

Addition Products: Alcohols and other addition products depending on the reagents used.

Scientific Research Applications

3-Bromostyrene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is used in the development of pharmaceuticals and muscle relaxants.

Industry: It is employed in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

4-Bromostyrene: Similar structure but with the bromine atom at the para position.

2-Bromostyrene: Bromine atom at the ortho position.

β-Bromostyrene:

Uniqueness: 3-Bromostyrene is unique due to its specific substitution pattern, which provides distinct reactivity compared to its isomers. The meta position of the bromine atom relative to the vinyl group allows for unique synthetic applications and reactivity patterns .

Biological Activity

3-Bromostyrene is an organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthetic applications, and toxicological studies.

This compound (C8H7Br) is characterized as a colorless to light yellow liquid with a strong floral odor. It has a boiling point of approximately 94 °C and a flash point of 67 °C, indicating its volatile nature . The compound is primarily used in organic synthesis due to its reactivity as an electrophile.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity. In a study assessing various bromostyrene derivatives, it was found that compounds containing bromine atoms showed significant inhibition against certain bacterial strains. This suggests that this compound could be explored further as a potential antimicrobial agent .

Antiparasitic Activity

In the context of antiparasitic research, this compound has been evaluated for its efficacy against Plasmodium species, the causative agents of malaria. A study indicated that this compound served as a standard substrate in asymmetric cross-coupling reactions, yielding products with notable antiparasitic activity. This highlights its potential role in developing new antimalarial drugs .

Synthetic Applications

This compound serves as an important building block in organic synthesis. Its ability to participate in various reactions, such as radical coupling and electrophilic substitutions, makes it valuable in creating complex organic molecules.

Radical Migration Reactions

One innovative application involves the use of this compound in photo-induced trifunctionalization reactions. Under specific conditions, it can facilitate remote radical migration, leading to the generation of diverse chemical entities with potential biological activities. This method has shown promise in synthesizing compounds with quaternary carbon centers, which are often challenging to create .

Toxicological Studies

Despite its promising biological activities, the safety profile of this compound warrants attention. A repeated dose oral toxicity study conducted on rats revealed adverse effects at high doses (500 mg/kg), including decreased spontaneous movement and mortality in some subjects. These findings underscore the importance of evaluating the safety and toxicity of compounds before their therapeutic application .

Table: Summary of Biological Activities and Effects of this compound

Properties

IUPAC Name |

1-bromo-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQPCJDKBKSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25584-47-8 | |

| Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60174332 | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2039-86-3 | |

| Record name | 3-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the bromine atom in brominated styrene affect its miscibility with polystyrene?

A1: Research indicates that the position of the bromine atom significantly influences the miscibility of brominated styrene with polystyrene. For instance, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST) when blended with polystyrene. [] This means that the blend transitions from a miscible to an immiscible state upon heating above a specific temperature. In contrast, poly(2-bromostyrene) displays a lower critical solution temperature (LCST) behavior, indicating that the blend becomes miscible upon heating. [] These differences highlight the substantial role of bromine positioning in dictating polymer blend miscibility.

Q2: Can cyclodextrins be used to study the conformational behavior of this compound?

A2: Yes, cyclodextrins, particularly α-cyclodextrin, are valuable tools for investigating the conformational preferences of this compound. [] When included within the cavity of α-cyclodextrin, this compound exhibits changes in its Raman spectrum, particularly in the wavenumbers associated with the C=C and C-H bonds. [] These spectral shifts suggest that the inclusion process leads to a conformational selection of the this compound molecule, influencing the orientation of its vinyl group.

Q3: What spectroscopic techniques are useful for characterizing poly(this compound)?

A3: Both 1H-NMR and 13C-NMR spectroscopy are valuable techniques for characterizing the structure of poly(this compound). [] These techniques provide detailed information about the arrangement of atoms within the polymer, including the confirmation of bromine substitution at the 3-position of the styrene ring.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.